

Technical Guide: Biological Activity of a 3-Cyanopyridone Inhibitor Against Mycobacterium tuberculosis

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Compound of Interest		
Compound Name:	MtTMPK-IN-5	
Cat. No.:	B12419489	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract:Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, requires thymidylate kinase (MtTMPK) for DNA synthesis, making it a crucial target for novel antitubercular drug development. This technical guide details the biological activity of a representative 3-cyanopyridone inhibitor, herein referred to as CP-1, against Mtb. CP-1 demonstrates potent inhibition of the MtTMPK enzyme and significant whole-cell activity against M. tuberculosis. This document provides a summary of its quantitative efficacy, detailed experimental protocols for its evaluation, and an overview of its mechanism of action.

Quantitative Data Summary

The biological activity of CP-1 has been evaluated through enzymatic assays, whole-cell growth inhibition assays against M. tuberculosis, and cytotoxicity assessments. The data are summarized below.

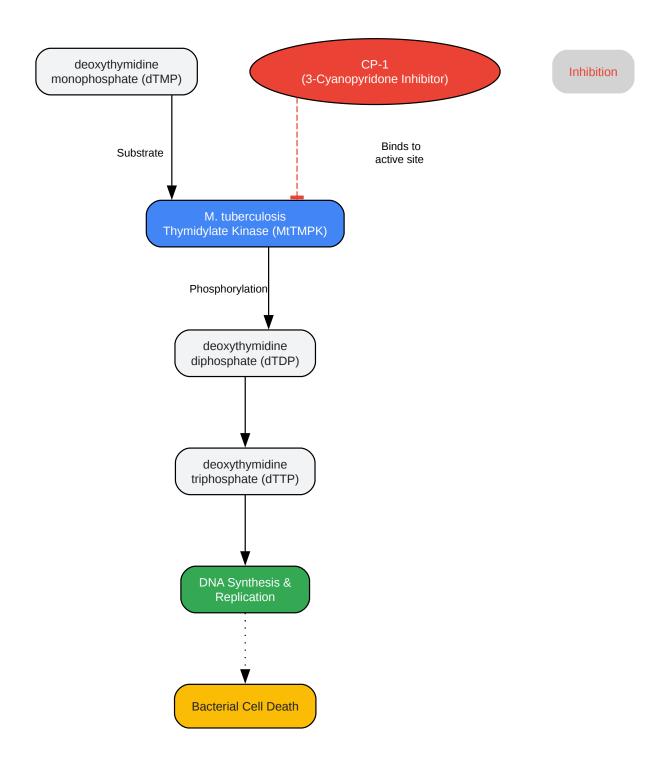


Parameter	Description	Value	Reference
IC50	Half-maximal inhibitory concentration against recombinant MtTMPK enzyme.	25 nM	[1]
MIC	Minimum Inhibitory Concentration required to inhibit >99% growth of M. tuberculosis H37Rv.	0.8 μΜ	[2][3]
CC50	Half-maximal cytotoxic concentration against RAW 264.7 murine macrophage cell line.	>50 μM	[4][5]
Selectivity Index (SI)	Ratio of CC50 to MIC, indicating the therapeutic window.	>62.5	Calculated

Mechanism of Action

The primary mechanism of action for 3-cyanopyridone inhibitors is the targeted inhibition of MtTMPK.[6][7] This enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the de novo synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication.[7] By binding to the active site of MtTMPK, CP-1 competitively inhibits the binding of dTMP, leading to a depletion of the dTTP pool. This disruption of DNA synthesis ultimately halts bacterial replication and leads to cell death.[6] The low sequence identity between MtTMPK and human TMPK (around 22%) allows for the development of selective inhibitors with minimal off-target effects on the host.[7]





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Caption: Mechanism of action of CP-1 against M. tuberculosis.

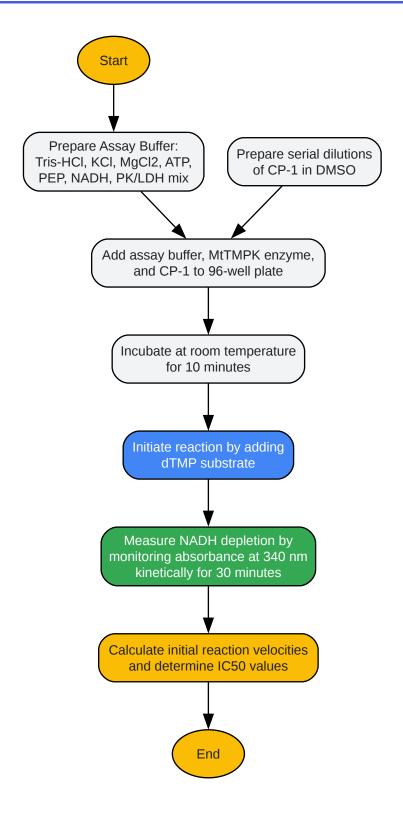


Experimental Protocols

Detailed methodologies for the enzymatic, whole-cell, and cytotoxicity assays are provided below.

This protocol describes a coupled-enzyme assay to determine the IC50 of inhibitors against MtTMPK. The activity of MtTMPK is measured by coupling the production of ADP to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH).





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Caption: Workflow for the MtTMPK enzyme inhibition assay.

Protocol Steps:

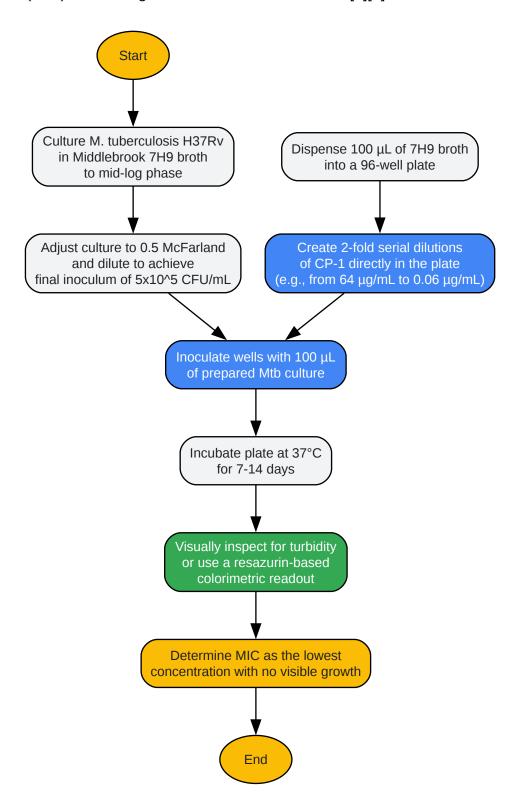


Reagent Preparation:

- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2.
- Substrate/Cofactor Mix: Prepare a solution in the assay buffer containing 2 mM ATP, 1 mM phosphoenolpyruvate (PEP), and 0.2 mM NADH.
- Enzyme Mix: Prepare a solution containing pyruvate kinase (10 U/mL) and lactate dehydrogenase (15 U/mL) in the assay buffer.
- Inhibitor Stock: Prepare a 10 mM stock solution of CP-1 in 100% DMSO. Create a 10-point serial dilution series in DMSO.
- Assay Procedure (96-well plate format):
 - To each well, add 50 μL of the assay buffer.
 - Add 2 μL of the serially diluted CP-1 inhibitor or DMSO (for control wells).
 - Add 10 μL of recombinant MtTMPK enzyme (final concentration ~20 nM).
 - Add 20 μL of the Substrate/Cofactor Mix and 10 μL of the Enzyme Mix.
 - Incubate the plate at room temperature for 10 minutes, protected from light.
 - \circ Initiate the reaction by adding 10 μ L of dTMP substrate (final concentration equal to its Km value).
- Data Acquisition and Analysis:
 - Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.
 - Calculate the initial velocity of the reaction for each inhibitor concentration.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.



This protocol is based on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of CP-1 against M. tuberculosis H37Rv.[8][9]



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Caption: Workflow for MIC determination against M. tuberculosis.

Protocol Steps:

- Media and Reagent Preparation:
 - Growth Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
 - Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:100 in 7H9 broth to achieve the final inoculum density.
- Assay Procedure (96-well plate format):
 - Dispense 100 μL of growth medium into all wells of a 96-well microtiter plate.
 - Add 100 μL of CP-1 at 2x the highest desired concentration to the first column.
 - Perform a 2-fold serial dilution across the plate by transferring 100 μL from one column to the next. Discard 100 μL from the last dilution column.
 - Add 100 μL of the prepared bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
 - Seal the plate and incubate at 37°C.
- Data Acquisition and Analysis:
 - \circ After 7 days of incubation, add 30 μ L of a resazurin solution (0.01%) to each well and incubate for another 24-48 hours.
 - The MIC is defined as the lowest concentration of CP-1 that prevents a color change of resazurin from blue (no growth) to pink (growth). Alternatively, visual inspection for turbidity can be performed after 14 days.

This protocol uses a standard MTT assay to evaluate the cytotoxicity of CP-1 against a mammalian cell line, such as RAW 264.7 macrophages.



Protocol Steps:

- Cell Culture and Plating:
 - Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin at 37°C in a 5% CO2 incubator.
 - \circ Seed the cells into a 96-well plate at a density of 1 x 104 cells per well in 100 μ L of medium and incubate for 24 hours to allow for attachment.
- Compound Treatment:
 - Prepare serial dilutions of CP-1 in the culture medium.
 - Remove the old medium from the cells and add 100 μL of the medium containing the various concentrations of CP-1. Include vehicle-treated (DMSO) and untreated controls.
 - Incubate the plate for 48-72 hours at 37°C.
- MTT Assay and Data Analysis:
 - $\circ~$ Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - $\circ\,$ Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the CC50 value.

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